![molecular formula C16H24INO5 B4885925 N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate](/img/structure/B4885925.png)
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate
Overview
Description
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate is a chemical compound that is widely used in scientific research. It is a selective beta-3 adrenergic receptor agonist that has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Scientific Research Applications
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate has a wide range of scientific research applications. It is primarily used in the study of beta-3 adrenergic receptors and their role in metabolic disorders such as obesity and diabetes. It has also been shown to have potential therapeutic applications in the treatment of these disorders.
Mechanism of Action
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate works by selectively activating beta-3 adrenergic receptors. These receptors are found in adipose tissue and skeletal muscle and are involved in the regulation of energy metabolism. Activation of these receptors leads to increased lipolysis (breakdown of fat) and thermogenesis (heat production), which can help to reduce body weight and improve insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can increase energy expenditure, reduce body weight, and improve insulin sensitivity. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate in lab experiments is its selectivity for beta-3 adrenergic receptors. This allows researchers to study the specific effects of activating these receptors without affecting other adrenergic receptors. However, one limitation is that it is not widely available and can be expensive to synthesize.
Future Directions
There are several future directions for research on N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate. One direction is to further explore its potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes. Another direction is to investigate its effects on other physiological processes, such as cardiovascular function and immune function. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for these disorders.
properties
IUPAC Name |
N-tert-butyl-4-(4-iodophenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO.C2H2O4/c1-14(2,3)16-10-4-5-11-17-13-8-6-12(15)7-9-13;3-1(4)2(5)6/h6-9,16H,4-5,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQQXIWVNYKNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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